molecular formula C10H8N2OS B040395 (Imidazo[2,1-b]benzothiazol-2-yl)methanol CAS No. 114095-02-2

(Imidazo[2,1-b]benzothiazol-2-yl)methanol

Cat. No. B040395
M. Wt: 204.25 g/mol
InChI Key: CKPKCVPIDQOXIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of derivatives related to (Imidazo[2,1-b]benzothiazol-2-yl)methanol involves treating carbonyl compounds with specific reagents to obtain the desired derivatives. For example, Ohta et al. (1987) described the preparation of (1-Methyl-1H-imidazol-2-yl) methanol derivatives by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride (Ohta et al., 1987).

Molecular Structure Analysis

  • The molecular structure of these derivatives often includes an imidazole ring, which can be synthesized through various pathways. For instance, Zhan et al. (2019) developed a method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, illustrating the diversity in molecular structures within this chemical class (Zhan et al., 2019).

Chemical Reactions and Properties

  • Imidazole derivatives exhibit varied chemical reactions. For example, Bassyouni et al. (2012) synthesized a series of imidazole derivatives and evaluated their antioxidant and antimicrobial activities, demonstrating the diverse chemical properties of these compounds (Bassyouni et al., 2012).

Physical Properties Analysis

  • The physical properties of these derivatives, such as their crystal structure, can be influenced by various factors, including the presence of fluorine atoms. Romanov et al. (2020) investigated the synthesis and structure of fluorinated (benzo[d]imidazol-2-yl)methanols and found that the number and arrangement of fluorine atoms significantly affect the formation of intermolecular hydrogen bonds (Romanov et al., 2020).

Chemical Properties Analysis

  • The chemical properties of (Imidazo[2,1-b]benzothiazol-2-yl)methanol derivatives are diverse and can include properties like antimicrobial activity, as shown in the study by Rani et al. (2009), who explored the antimicrobial properties of certain imidazo[2,1-b]benzothiazole derivatives (Rani et al., 2009).

Scientific Research Applications

Catalyst-Free Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

  • Scientific Field: Organic Chemistry
  • Application Summary: This research developed a highly efficient, unprecedented, catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles .
  • Methods of Application: The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole under mild transition-metal-free conditions .
  • Results: This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Radiosensitizers and Anticarcinogenic Compounds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The synthesis and characterization of potent 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles as effective radiosensitizers and anticarcinogenic compounds were reported .
  • Methods of Application: The activity of these compounds was determined against human liver cancer Hep G2 cell line, two parental melanoma cell lines (human melanoma cell line, A375C and mouse melanoma cell line, A375C) .
  • Results: The compounds 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (3f, IC50=0.097 μM) and 7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole (3g, IC50=0.114 μM) exhibited considerable in vitro anticancer activity against Hep G2 cell line .

Antimycobacterial Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The research revealed the importance of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives as new anti-mycobacterial agents .
  • Methods of Application: Four series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles were designed, synthesized, and evaluated for in vitro antitubercular activity .
  • Results: The most active benzo[d]imidazo[2,1-b]thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

Antitubercular Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: In the search for new anti-mycobacterial agents, the importance of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives was revealed .
  • Methods of Application: Four series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles were designed, synthesized, and evaluated for in vitro antitubercular activity .
  • Results: The most active benzo[d]imidazo[2,1-b]thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

Future Directions

The development of new drugs based on imidazo[2,1-b]benzothiazol-2-ylphenyl moiety-based agents is a promising area of research . These agents have shown significant anticancer activity, and further investigation of their biological activities and mechanisms of action could lead to the development of new therapeutic strategies .

properties

IUPAC Name

imidazo[2,1-b][1,3]benzothiazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c13-6-7-5-12-8-3-1-2-4-9(8)14-10(12)11-7/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPKCVPIDQOXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371485
Record name (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Imidazo[2,1-b]benzothiazol-2-yl)methanol

CAS RN

114095-02-2
Record name (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114095-02-2
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Synthesis routes and methods

Procedure details

To a stirred slurry of LiAlH4 (2.0 g, excess) in dry THF, ethyl imidazo[2,1-b]-benzthiazole-2-carboxylate (4.9 g, 20 mmol) was slowly added in THF (100 ml) at 0° C. After the addition, the reaction mixture was stirred at room temperature for 1 h and quenched with saturated NH4Cl/NH4OH. The separated solid was diluted with Chloroform/MeOH (3:1) and filtered through a pad of celite. The organic layer was washed once with saturated NaCl and dried over anhydrous MgSO4. It was filtered and concentrated. The brown solid obtained was taken to next step with out purification. Yield: 3.8 g, 93%; M+H 205; mp 131° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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